molecular formula C14H17NO4 B8192071 cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid

Cat. No.: B8192071
M. Wt: 263.29 g/mol
InChI Key: LQRFFFUWTFNYFD-PWSUYJOCSA-N
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Description

cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrrolidine ring through alkylation reactions.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced at the 2-position of the pyrrolidine ring through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    cis-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    cis-1-Cbz-3-methyl-pyrrolidine-2-dicarboxylic acid: A derivative with an additional carboxylic acid group.

Uniqueness

cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the Cbz protecting group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S,3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRFFFUWTFNYFD-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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